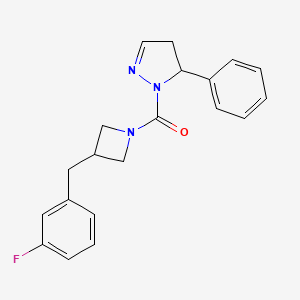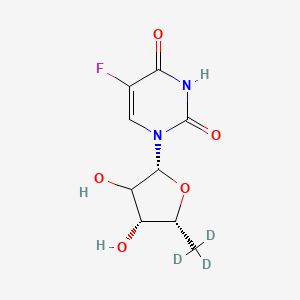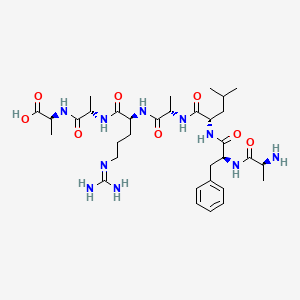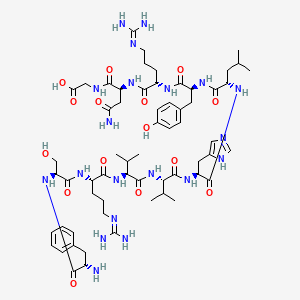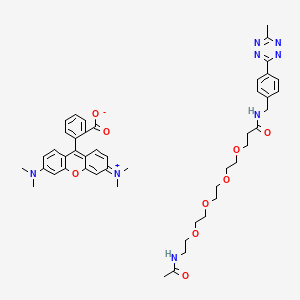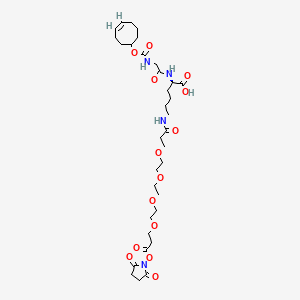
TCO-GK-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-GK-PEG4-NHS ester: is a versatile compound used primarily as an antibody-drug conjugate linker. It is a click chemistry reagent containing a trans-cyclooctene group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . This compound is known for its high affinity and immunoreactivity, making it valuable in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TCO-GK-PEG4-NHS ester involves the conjugation of a trans-cyclooctene group with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions, with the NHS ester reacting specifically and efficiently with primary amines at pH 7-9 to form a covalent bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The PEG spacer enhances the solubility of the compound in aqueous buffers, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: TCO-GK-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction is highly efficient and selective, forming a stable dihydropyridazine linkage .
Common Reagents and Conditions:
Reagents: Tetrazine-containing molecules, primary amines.
Conditions: Mild conditions, typically at pH 7-9.
Major Products: The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable dihydropyridazine linkage .
Wissenschaftliche Forschungsanwendungen
Chemistry: TCO-GK-PEG4-NHS ester is used in the synthesis of complex molecules through click chemistry. It is particularly valuable in the development of novel compounds for various applications .
Biology: In biological research, this compound is used for labeling antibodies, proteins, and other primary amine-containing macromolecules. The PEG spacer minimizes steric hindrance, allowing for efficient labeling .
Medicine: This compound is used in the development of antibody-drug conjugates, which are targeted therapies for cancer treatment. The high affinity and immunoreactivity of this compound make it suitable for binding to specific targets, such as HER2 .
Industry: In industrial applications, this compound is used for the large-scale production of labeled macromolecules. Its enhanced solubility in aqueous buffers makes it suitable for various industrial processes .
Wirkmechanismus
TCO-GK-PEG4-NHS ester exerts its effects through the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules. The trans-cyclooctene group reacts with the tetrazine group to form a stable dihydropyridazine linkage . This reaction is highly efficient and selective, making it valuable for various applications. The PEG spacer enhances solubility and reduces steric hindrance, allowing for efficient labeling of macromolecules .
Vergleich Mit ähnlichen Verbindungen
TCO-PEG4-NHS ester: Similar to TCO-GK-PEG4-NHS ester but with a shorter PEG spacer.
TCO-PEG12-NHS ester: Contains a longer PEG spacer, providing greater flexibility and solubility.
TCO-PEG4-NHS: Another variant with a PEG spacer, used for similar applications.
Uniqueness: this compound is unique due to its specific combination of a trans-cyclooctene group, a PEG spacer, and an NHS ester. This combination provides high affinity and immunoreactivity, making it suitable for targeted therapies and efficient labeling of macromolecules .
Eigenschaften
Molekularformel |
C33H52N4O14 |
|---|---|
Molekulargewicht |
728.8 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]acetyl]amino]-6-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C33H52N4O14/c38-27(13-16-46-18-20-48-22-23-49-21-19-47-17-14-31(42)51-37-29(40)11-12-30(37)41)34-15-7-6-10-26(32(43)44)36-28(39)24-35-33(45)50-25-8-4-2-1-3-5-9-25/h1-2,25-26H,3-24H2,(H,34,38)(H,35,45)(H,36,39)(H,43,44)/b2-1-/t25?,26-/m0/s1 |
InChI-Schlüssel |
KPHXUINZEVPEKP-MJIISZSESA-N |
Isomerische SMILES |
C1C/C=C\CCC(C1)OC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


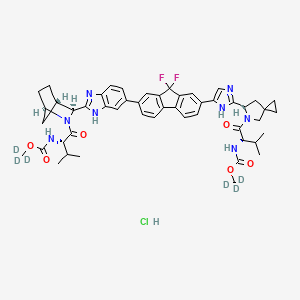
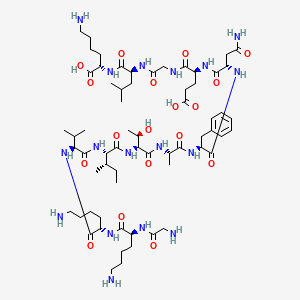
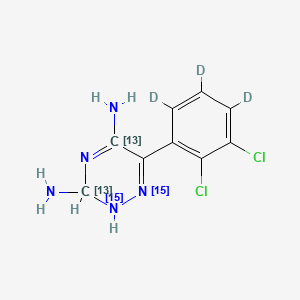
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
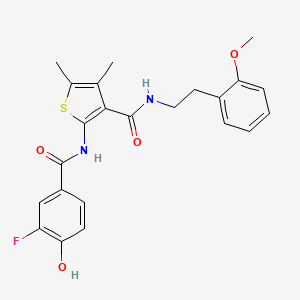
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
